Doxylamine N-Oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

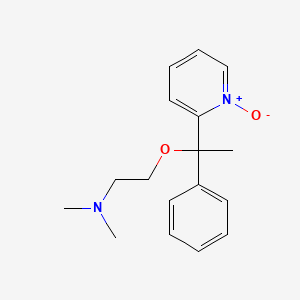

Doxylamine N-Oxide is a metabolite of doxylamine, a first-generation antihistamine used for allergies and insomnia. Doxylamine undergoes hepatic N-oxidation mediated by cytochrome P-450 enzymes, forming the N-oxide derivative . Key characteristics include:

- Molecular Formula: C₁₇H₂₂N₂O₂ (base form); as a dihydrochloride salt: C₁₇H₂₂N₂O₂·2HCl .

- Molecular Weight: 286.38 (base form); 359.73 (dihydrochloride) .

- CAS Numbers: 97143-65-2 (base form), 2724689-64-7 (dihydrochloride) .

- Pharmacokinetics: Limited oral bioavailability (24.7% for doxylamine succinate), with rapid absorption (Tₘₐₓ = 1.5 h orally). This compound is excreted in urine and undergoes further glucuronidation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Doxylamine N-Oxide typically involves the oxidation of doxylamine. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using similar reagents and conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

Oxidation: this compound can undergo further oxidation reactions, potentially forming more oxidized derivatives.

Reduction: It can be reduced back to doxylamine using reducing agents such as sodium borohydride.

Substitution: The compound can participate in substitution reactions, where the N-oxide group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, acetic acid.

Reduction: Sodium borohydride, catalytic hydrogenation.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

Oxidation: Higher oxidized derivatives.

Reduction: Doxylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Doxylamine N-Oxide has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for method development and validation.

Biology: Studied for its potential effects on biological systems, particularly in relation to its parent compound, doxylamine.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various synthetic processes.

Mechanism of Action

The mechanism of action of Doxylamine N-Oxide is related to its parent compound, doxylamine. Doxylamine acts as an antagonist of histamine H1 receptors, leading to its antihistamine effects. The N-oxide derivative may exhibit similar or modified activity, potentially affecting histamine receptors or other molecular targets. The exact pathways and molecular targets involved in the action of this compound are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar N-Oxide Compounds

Structural and Physicochemical Properties

N-Oxides vary significantly in structure, influencing stability, solubility, and metabolic pathways.

Key Observations :

- Aliphatic vs. Aromatic N-Oxides : Aliphatic tertiary amine N-oxides (e.g., doxylamine, trimethylamine) are more labile than aromatic heterocyclic N-oxides (e.g., sorafenib N-oxide) due to weaker N–O bonds .

- Stability Implications : this compound’s lability complicates its isolation from biological matrices, a challenge shared with other aliphatic N-oxides .

Pharmacokinetic Profiles

N-Oxides exhibit diverse pharmacokinetic behaviors depending on their parent compounds and metabolic pathways.

Key Observations :

- Brain Penetration : Sorafenib N-Oxide shows higher brain uptake (DTI = 1.229) compared to its parent drug, suggesting N-oxides can enhance CNS delivery in some cases .

- Enzymatic Reduction : this compound and imipramine N-Oxide are both reduced by CYP450, but their Km values (~0.1 mM) indicate similar substrate affinity .

Chemical Reactivity and Reduction Kinetics

Reduction rates and mechanisms vary across N-oxides:

Key Observations :

- Non-Enzymatic Reduction: Diboron reagents reduce aromatic N-oxides (e.g., pyridine N-oxide) slower than aliphatic ones (e.g., 4-methylmorpholine N-oxide) .

Pharmacological Activity

N-Oxides may retain, lose, or modify the activity of their parent compounds:

Key Observations :

- Activity Spectrum : While some N-oxides (e.g., sorafenib N-oxide) retain therapeutic activity, others (e.g., this compound) are detoxification products .

Biological Activity

Doxylamine N-Oxide is a metabolite of doxylamine, a first-generation antihistamine. This compound has garnered attention for its distinct biological activities, which differ from its parent compound. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C17H22N2O and a molecular weight of approximately 286.37 g/mol. The presence of the N-oxide functional group significantly alters its biological activity compared to doxylamine, primarily affecting its interaction with various receptors and enzymes.

Histamine Receptor Interaction

Doxylamine acts as an antagonist of the histamine H1 receptor, leading to sedative and antihistaminic effects. This compound exhibits reduced potency at H1 receptors compared to doxylamine, which may influence its pharmacokinetic properties and overall efficacy in clinical settings.

Antibacterial Activity

Recent studies indicate that this compound may possess antibacterial properties. It is believed to inhibit the enzyme dihydropteroate synthase, crucial for folate synthesis in bacteria. By disrupting this pathway, this compound could potentially hinder bacterial growth and reproduction.

Anticholinergic Properties

Both doxylamine and its N-oxide derivative exhibit anticholinergic effects. However, the extent and nature of these effects may vary, with this compound potentially influencing muscarinic acetylcholine receptors.

Pharmacokinetics

Pharmacokinetic studies have shown that after administration, this compound is metabolized through several pathways, resulting in various metabolites detectable in urine. In animal studies, it was found that approximately 70% of the administered dose is eliminated within 24 hours .

Case Studies

A recent study evaluated the incorporation of doxylamine and this compound in human hair. The results indicated a correlation between dosage and hair concentration, highlighting the importance of understanding drug metabolism in forensic contexts .

Comparative Biological Activity

| Activity | Doxylamine | This compound |

|---|---|---|

| H1 Receptor Antagonism | Strong | Weaker |

| Antibacterial Effect | Not significant | Potentially significant |

| Anticholinergic Activity | Present | Present |

| Sedative Effect | Prominent | Less pronounced |

Toxicological Considerations

Toxicological assessments have revealed that high doses of doxylamine can lead to serious adverse effects such as impaired consciousness and seizures. While specific data on this compound's toxicity is limited, its metabolic pathways suggest that it may share some toxicological profiles with doxylamine .

Chemical Reactions Analysis

Oxidation Reactions

-

Hydrogen Peroxide Method : Doxylamine can be treated with hydrogen peroxide in the presence of a base to yield doxylamine N-Oxide. The reaction proceeds through the formation of an N-hydroxy intermediate, which subsequently deprotonates to form the N-oxide.

-

Peroxyacid Method : Another common method involves using m-chloroperbenzoic acid (m-CPBA) to oxidize doxylamine directly. This method is favored for its efficiency and selectivity.

Mechanism of Formation

The mechanism for the formation of N-oxides generally follows these steps:

-

The nitrogen atom in the amine attacks the peroxy compound (e.g., hydrogen peroxide).

-

This leads to the formation of an N-hydroxy intermediate.

-

Deprotonation occurs, resulting in the stable N-oxide form.

The general reaction can be summarized as follows:

Doxylamine+H2O2→Doxylamine N Oxide+H2O

Chemical Reactions Involving this compound

This compound can undergo several chemical reactions due to its unique functional group.

Cope Elimination

One notable reaction involving this compound is the Cope elimination, where heating induces an intramolecular elimination reaction leading to alkene formation:

-

The nitrogen in the N-oxide acts as a base.

-

Upon heating (typically above 160 °C), an elimination process occurs, resulting in an alkene and a hydroxylamine derivative.

Hydrolysis Reactions

This compound can also hydrolyze under acidic or basic conditions, leading to the regeneration of doxylamine or other derivatives depending on the reaction conditions used.

Pharmacokinetics

Research indicates that doxylamine undergoes metabolic transformations that include pathways leading to the formation of its N-oxide derivative:

-

Doxylamine is metabolized through multiple pathways, including N-demethylation and oxidation to form this compound.

-

The presence of this metabolite may influence the pharmacokinetic profile and efficacy of doxylamine as a therapeutic agent .

Medicinal Chemistry

This compound's role in medicinal chemistry is significant due to its potential effects on enhancing or altering biological activity compared to its parent compound.

Q & A

Q. How can researchers design experiments to assess the metabolic stability of Doxylamine N-Oxide in hepatic models?

Methodological Answer:

To evaluate metabolic stability, use in vitro hepatic models such as human hepatocellular carcinoma cell lines (e.g., HepG2 or Huh7) or primary hepatocytes. These systems allow measurement of metabolite formation (e.g., demethylated products) via LC-MS/MS. Key parameters include:

- Incubation conditions : Optimize substrate concentration (e.g., 1–10 µM) in culture media.

- Time-course analysis : Collect samples at 0, 30, 60, and 120 minutes to quantify degradation rates.

- Enzyme inhibition : Co-incubate with cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) to identify metabolic pathways.

Reference the use of similar models for sorafenib N-oxide transport studies .

Q. What methodological approaches are recommended for resolving contradictions in mutagenicity data of aromatic N-oxides like this compound?

Methodological Answer:

Apply structure–activity relationship (SAR) fingerprint analysis to identify structural alerts linked to mutagenicity. Steps include:

- Substructure searching : Use predefined aromatic N-oxide motifs (e.g., pyridinyl or benzyl groups) to classify compounds.

- Data integration : Cross-reference proprietary and public mutagenicity databases (e.g., Ames test results).

- Mechanistic validation : Perform in vitro assays (e.g., bacterial reverse mutation assay) under metabolic activation (S9 fraction) to confirm SAR predictions.

This approach was validated for aromatic N-oxides in a 2019 Mutagenesis study .

Q. What are the best practices for synthesizing and characterizing this compound to ensure purity for research applications?

Methodological Answer:

- Synthesis : Oxidize doxylamine using hydrogen peroxide or meta-chloroperbenzoic acid in anhydrous dichloromethane. Monitor reaction progress via TLC.

- Purification : Use column chromatography (silica gel, methanol:chloroform gradient) or recrystallization (ethanol/water).

- Characterization : Validate purity (>98%) via:

Q. How do physicochemical properties of this compound influence its transport mechanisms in cellular uptake studies?

Methodological Answer:

Key properties include logP (predicted ~1.5), polar surface area (~35 Ų), and ionization state (zwitterionic at physiological pH). Experimental strategies:

- Cellular uptake assays : Compare accumulation in OCT1-overexpressing HEK293 cells vs. wild-type (as done for sorafenib N-oxide) .

- Competition studies : Co-incubate with known OCT1 substrates (e.g., metformin) to assess transporter dependency.

- Octanol-water partitioning : Measure distribution coefficients to correlate lipophilicity with passive diffusion rates.

Q. What analytical techniques are most effective for quantifying this compound in complex biological matrices?

Methodological Answer:

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in acetonitrile:water). Monitor transitions m/z 285 → 198 (quantifier ion) and 285 → 154 (qualifier).

- Sample preparation : Extract plasma/brain homogenates via protein precipitation (acetonitrile, 1:4 v/v) or solid-phase extraction (Strata-X cartridges).

- Validation : Ensure linearity (1–500 ng/mL), precision (RSD <15%), and recovery (>80%) per ICH guidelines. Reference standards (e.g., Cayman Chemical 21826) are critical for calibration .

Q. In preclinical models, what experimental designs are critical for evaluating the potential carcinogenicity of this compound?

Methodological Answer:

- Rodent bioassays : Administer doses (e.g., 10–100 mg/kg/day) to Sprague-Dawley rats for 24 months. Monitor tumor incidence in liver, kidney, and hematopoietic tissues.

- Genotoxicity endpoints : Include micronucleus tests (bone marrow) and comet assays (hepatocytes).

- Dose selection : Base on NOAEL (no-observed-adverse-effect-level) from subchronic studies (90-day exposure).

Prior studies on doxylamine succinate reported carcinogenic potential in animals, though human data are lacking .

Properties

CAS No. |

97143-65-2 |

|---|---|

Molecular Formula |

C17H22N2O2 |

Molecular Weight |

286.37 g/mol |

IUPAC Name |

N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine oxide |

InChI |

InChI=1S/C17H22N2O2/c1-17(15-9-5-4-6-10-15,16-11-7-8-12-18-16)21-14-13-19(2,3)20/h4-12H,13-14H2,1-3H3 |

InChI Key |

SSGKPGKMFJONCR-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=[N+]2[O-])OCCN(C)C |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCC[N+](C)(C)[O-] |

Synonyms |

N,N-Dimethyl-2-[1-phenyl-1-(2-pyridinyl)ethoxy]ethanamine N-Oxide; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.